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Compound of Interest

Compound Name: 5-Iodo-pyridine-2-carbaldehyde

Cat. No.: B15095468 Get Quote

Executive Summary & Strategic Significance
5-Iodo-pyridine-2-carbaldehyde represents a high-value pharmacophore intermediate.[1] Its

structural uniqueness lies in the interplay between the electrophilic iodine at the C5 position

and the nucleophilic nitrogen at N1. Unlike simple pyridine derivatives, this molecule possesses

dual functionality for directed assembly:

Halogen Bonding (XB): The C5-I bond exhibits a significant positive electrostatic potential

cap (sigma-hole), making it a potent XB donor.[1]

Coordination/Hydrogen Bonding: The N1 nitrogen and the carbonyl oxygen (C2-CHO) act as

competing Lewis base acceptors.

Understanding the solid-state arrangement of this molecule is not merely about atomic

coordinates; it is about mapping the interaction landscape that dictates its binding affinity in

protein pockets or its stability in co-crystals.

Experimental Workflow: From Synthesis to CIF
The following workflow ensures high-fidelity structural data, minimizing common pitfalls such as

twinning or solvent disorder.

Phase A: Crystal Growth Strategy

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15095468?utm_src=pdf-interest
https://www.benchchem.com/product/b15095468?utm_src=pdf-body
https://www.chembk.com/en/chem/2-AMINO-5-IODO-PYRIDINE-3-CARBALDEHYDE
https://www.chembk.com/en/chem/2-AMINO-5-IODO-PYRIDINE-3-CARBALDEHYDE
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15095468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The aldehyde moiety is susceptible to oxidation (forming 5-iodopicolinic acid) and hydration

(forming gem-diols).[1] Crystallization protocols must mitigate these risks.

Protocol 1: Slow Evaporation (Preferred)

Solvent Selection: Use non-protic, moderately polar solvents to avoid competing H-bond

formation.[1] Acetonitrile (MeCN) or Dichloromethane (DCM)/Hexane mixtures are ideal.

Concentration: Dissolve 20 mg of pure compound in 2 mL of solvent. Filter through a 0.45

µm PTFE syringe filter to remove nucleation sites.[1]

Environment: Place in a vibration-free, dark environment (to prevent photo-deiodination) at

4°C.

Harvesting: Crystals typically appear as colorless to pale yellow prisms within 48-72 hours.

[1]

Phase B: X-Ray Data Collection[1]
Temperature: Collect data at 100 K using a Cryostream. Low temperature is non-negotiable

to reduce thermal motion of the heavy iodine atom, which otherwise causes "smearing" of

electron density and artificially shortens the observed C-I bond.

Absorption Correction: Iodine has a high absorption coefficient (

). A multi-scan absorption correction (e.g., SADABS) is critical to prevent systematic errors in
intensity data.

Phase C: Refinement Logic
Space Group Determination: Expect monoclinic or triclinic systems (common for planar

aromatics).

Disorder Check: The aldehyde group can exhibit rotational disorder (syn/anti relative to N1).

Model this using split positions if electron density suggests >15% occupancy of the minor

conformer.

Structural Analysis: The Core Logic
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Once the structure is solved, the analysis must focus on the supramolecular motifs driven by

the Iodine atom.

Molecular Conformation
The orientation of the aldehyde carbonyl relative to the pyridine ring is governed by dipole

minimization and weak C-H...O interactions.

Syn-conformation: Carbonyl oxygen points toward N1.[1] (Less likely due to dipole

repulsion).

Anti-conformation: Carbonyl oxygen points away from N1.[1] (More likely, often stabilized by

a C3-H...O intramolecular contact).[1]

The Halogen Bond (XB) Network
This is the primary feature of interest. In the crystal lattice, 5-iodopyridine derivatives typically

form infinite chains driven by C-I...N interactions.[1]

Metric 1: The

Ratio:

A value

indicates a halogen bond. Strong interactions in this class often show

(Distance ~ 2.8 - 3.0 Å).[1]

Metric 2: Linearity: The C-I...N angle should be close to 180° (typically

) to maximize overlap between the iodine

orbital and the nitrogen lone pair.

Quantitative Data Summary (Expected Values)
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Parameter Expected Range Structural Significance

C5-I Bond Length 2.08 - 2.10 Å Standard aromatic C-I bond.[1]

C-I...N Distance 2.80 - 3.10 Å
Diagnostic of Halogen Bonding

(Sum of vdW radii = 3.53 Å).[1]

C-I...N Angle 170° - 180°
High directionality confirms

sigma-hole interaction.[1]

Aldehyde Torsion 0° - 15° (Planar)
Conjugation with pyridine ring.

[1]

Visualizing the Interaction Logic
The following diagram illustrates the competing forces and the logical flow of the structural

analysis.
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Caption: Interaction map showing the dominance of the C-I...N halogen bond in defining the

crystal packing, with the aldehyde oxygen playing a secondary steering role.

Detailed Experimental Protocols
Protocol A: Synthesis Verification (Pre-Crystallization)
Before attempting crystal growth, purity must be verified to ensure the absence of 5-

iodopicolinic acid.

TLC: Silica gel, 30% EtOAc in Hexane.[1] Aldehyde

; Acid

(streaking).

1H NMR (CDCl3): Check for the aldehyde proton singlet at

ppm. Absence of broad -COOH peak at >11 ppm confirms purity.[1]

Protocol B: Data Reduction & Refinement
Integration: Use SAINT or CrysAlisPro.[1] Set the integration box size to accommodate the

strong scattering of Iodine.

Phasing: Use Intrinsic Phasing (SHELXT). The heavy atom (I) will drive the solution.

Refinement (SHELXL):

Refine Iodine anisotropically first.[1]

Add Hydrogens in calculated geometric positions (HFIX 43 for aromatic, HFIX 137 for

methyl if present, HFIX 10 for aldehyde).

Weighting Scheme: Adjust the weighting scheme (WGHT) in the final cycles to flatten the

variance (Goodness of Fit

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15095468?utm_src=pdf-custom-synthesis
https://www.chembk.com/en/chem/2-AMINO-5-IODO-PYRIDINE-3-CARBALDEHYDE
https://www.benchchem.com/product/b15095468#crystal-structure-analysis-of-5-iodo-pyridine-2-carbaldehyde
https://www.benchchem.com/product/b15095468#crystal-structure-analysis-of-5-iodo-pyridine-2-carbaldehyde
https://www.benchchem.com/product/b15095468#crystal-structure-analysis-of-5-iodo-pyridine-2-carbaldehyde
https://www.benchchem.com/product/b15095468#crystal-structure-analysis-of-5-iodo-pyridine-2-carbaldehyde
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15095468?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15095468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15095468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

